![molecular formula C13H9N3O2S B2867180 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine CAS No. 925438-35-3](/img/structure/B2867180.png)
6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine
Overview
Description
“6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” is a type of thiazolo[5,4-b]pyridine derivative . These compounds have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
Thiazolo[5,4-b]pyridines can be prepared in several steps from commercially available substances . The synthesis involves a series of reactions, including the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” and similar compounds can be characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology : A one-step synthesis of thiazolo[5,4-b]pyridines, including derivatives like 6-nitrothiazolo[5,4-b]pyridine with various substituents, has been developed. This method involves reacting chloronitropyridines with thioamides or thioureas (Sahasrabudhe et al., 2009).
Chemical Structure Analysis : Studies on compounds similar to 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine, like 2-phenylazo-5-nitro-6-methyl-pyridine, have detailed their molecular conformation and crystal structure. This includes analysis using X-ray crystallography and vibrational spectroscopy (Michalski et al., 2005).
Applications in Biological Studies
Anticancer Properties : Certain thiazolo[5,4-b]pyridine derivatives have shown promising results in anticancer activity across various cancer cell lines. This indicates potential applications of these compounds in oncology research (Altug et al., 2011).
Antimicrobial Activity : A series of thiazolo[5,4-b]pyridine derivatives, similar in structure to 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine, have been evaluated for their antimicrobial properties. These compounds exhibit significant biological activity against various microorganisms, including bacteria and fungi (Suresh et al., 2016).
Photophysical Properties
- Excited States Analysis : Research on related compounds, such as 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers, provides insights into their electronic absorption and emission spectra. This information is valuable for understanding the photophysical properties of similar thiazolo[5,4-b]pyridine derivatives (Michalski et al., 2016).
Mechanism of Action
properties
IUPAC Name |
6-methyl-2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c1-8-6-10-13(14-7-8)19-12(15-10)9-4-2-3-5-11(9)16(17)18/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFCMURCNWACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine |
Synthesis routes and methods I
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Synthesis routes and methods II
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